molecular formula C27H26N2O3S2 B2375055 N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1113109-75-3

N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2375055
CAS No.: 1113109-75-3
M. Wt: 490.64
InChI Key: YLTYWBKTLGNJKB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a phenyl group at position 4, a methyl(4-methylphenyl)sulfamoyl group at position 3, and a 4-ethylphenyl carboxamide moiety at position 2. Its molecular formula is C₂₇H₂₇N₂O₃S₂, with a molecular weight of 494.61 g/mol (from compound ID F391-0098 in ).

Properties

IUPAC Name

N-(4-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-4-20-12-14-22(15-13-20)28-27(30)25-26(24(18-33-25)21-8-6-5-7-9-21)34(31,32)29(3)23-16-10-19(2)11-17-23/h5-18H,4H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYWBKTLGNJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 394.5 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of many compounds.

Structural Features

  • Thienyl Group : Enhances lipophilicity and biological activity.
  • Sulfamoyl Moiety : Often associated with antibacterial properties.
  • Carboxamide Functionality : May influence binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on sulfamoyl derivatives demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-ethylphenyl)-3-[methyl...E. coli32 µg/mL
N-(4-ethylphenyl)-3-[methyl...S. aureus16 µg/mL

Cytotoxicity and Cancer Research

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have been observed to inhibit the growth of breast cancer cells by inducing cell cycle arrest .

Case Study: Breast Cancer Cell Line

A notable study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

Ames Test Results

The compound has shown strong positive results in the Ames test, indicating mutagenic potential under certain conditions. This finding is crucial for evaluating the safety and regulatory approval of new pharmaceutical agents derived from this class of compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfamoyl groups often act as inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, it can halt proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations vs. Target Compound Key Data/Notes Reference
N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₅H₂₁ClN₂O₃S₂ 497.02 4-Cl instead of 4-ethylphenyl on carboxamide Higher lipophilicity due to Cl
N-[(3-chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₃ClN₂O₃S₂ 511.06 3-Cl-benzyl on carboxamide Increased steric bulk
N-[(4-fluorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₃FN₂O₃S₂ 494.55 4-F-benzyl on carboxamide Enhanced metabolic stability
N-(4-fluorophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₃FN₂O₃S₂ 494.61 4-F-phenyl on carboxamide, ethylphenyl on sulfamoyl Altered electronic profile
N-(3,4-dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₇H₂₆N₂O₅S₂ 522.64 3,4-dimethoxyphenyl on carboxamide Improved solubility due to OMe groups

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine () offers a balance between electronegativity and metabolic stability.
  • Methoxy Groups : The 3,4-dimethoxyphenyl variant () introduces polar groups, improving solubility but possibly reducing CNS penetration due to increased hydrophilicity.
  • Benzyl vs. Phenyl : Substituting phenyl with benzyl (e.g., ) adds flexibility but may sterically hinder target binding.

Q & A

Q. What are the optimized synthetic routes for synthesizing N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfamoylation of the thiophene core followed by carboxamide coupling. Key steps include:
  • Sulfamoylation : Reacting 3-amino-thiophene derivatives with methyl(4-methylphenyl)sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
  • Carboxamide Formation : Using coupling agents like EDC/HOBt or DCC in DMF to link the sulfamoyl-thiophene intermediate with 4-ethylaniline .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5) and optimizing stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) can increase yields to 60–75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent environments. Key signals include:
  • Thiophene protons: δ 6.8–7.2 ppm (multiplet).
  • Sulfamoyl methyl groups: δ 2.3–2.5 ppm (singlet).
  • Aromatic protons: δ 7.0–7.5 ppm (complex splitting) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with <5 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Use ATP-Glo assays to screen against kinase targets (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfamoylation) be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled reagents or deuterated solvents to track oxygen or proton transfer in sulfamoylation .
  • DFT Calculations : Gaussian or ORCA software models transition states and intermediates (e.g., sulfamoyl chloride attack on thiophene) .
  • Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-determining steps .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Proteomic Profiling : LC-MS/MS-based target deconvolution identifies off-target interactions that may explain discrepancies .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) and test activity in parallel .
  • Co-crystallization : X-ray diffraction with target proteins (e.g., PDB deposition) reveals binding modes and guides rational design .
  • Molecular Dynamics Simulations : AMBER or GROMACS models predict ligand-protein stability and residue-specific interactions .

Q. What computational approaches predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
  • Metabolite Identification : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism pathways .
  • Docking Studies : AutoDock Vina screens against toxicity-associated targets (e.g., hepatic enzymes) .

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